molecular formula C13H23NO3 B11717296 1-Boc-4-(methoxymethylene)-3-methylpiperidine

1-Boc-4-(methoxymethylene)-3-methylpiperidine

Cat. No.: B11717296
M. Wt: 241.33 g/mol
InChI Key: LQWFYZGIHWQGMN-UHFFFAOYSA-N
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Description

1-Boc-4-(methoxymethylene)-3-methylpiperidine is a chemical compound that belongs to the piperidine family. Piperidines are a class of heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 1-Boc-4-(methoxymethylene)-3-methylpiperidine typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-piperidone and methoxymethylene reagents.

    Protection: The nitrogen atom in the piperidine ring is protected using the tert-butoxycarbonyl (Boc) group.

    Methoxymethylene Addition: The methoxymethylene group is introduced to the piperidine ring through a series of reactions involving appropriate reagents and catalysts.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Boc-4-(methoxymethylene)-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxymethylene group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-4-(methoxymethylene)-3-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(methoxymethylene)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The methoxymethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-Boc-4-(methoxymethylene)-3-methylpiperidine can be compared with other similar compounds such as:

    1-Boc-4-(hydroxymethyl)piperidine: This compound has a hydroxymethyl group instead of a methoxymethylene group, leading to different reactivity and applications.

    1-Boc-4-bromopiperidine: The presence of a bromine atom in this compound makes it useful for halogenation reactions and as an intermediate in organic synthesis.

    1-Boc-4-methylaminopiperidine:

Each of these compounds has unique characteristics that make them suitable for specific applications in research and industry.

Biological Activity

1-Boc-4-(methoxymethylene)-3-methylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a Boc (tert-butyloxycarbonyl) protecting group, a methoxymethylene substituent, and a methyl group on the piperidine ring, which contribute to its unique pharmacological properties.

The biological activity of this compound can be attributed to its interactions with various neurotransmitter systems. Piperidine derivatives are known to exhibit activity at the dopamine transporter (DAT) and serotonin transporter (SERT), influencing monoamine levels in the brain. Such compounds may also interact with GABA receptors, modulating inhibitory neurotransmission.

Pharmacological Studies

Recent studies have explored the pharmacological profiles of related piperidine compounds, providing insights into their biological activities:

  • Dopamine Transporter Inhibition : Compounds structurally similar to this compound have been shown to inhibit dopamine reuptake, which could lead to increased dopaminergic signaling. For instance, (+)-CPCA, a related piperidine derivative, demonstrated significant inhibition of dopamine uptake in rodent models .
  • GABA Transporter Activity : Research indicates that certain piperidine derivatives can selectively inhibit GABA transporters (GATs), influencing GABAergic neurotransmission. This has implications for treating conditions like anxiety and epilepsy .

Case Studies

  • Cocaine Addiction Treatment : A study involving (+)-CPCA suggested its potential utility in treating cocaine addiction due to its ability to mimic some behavioral effects of cocaine while exhibiting lower stimulant properties . This highlights the relevance of similar compounds like this compound in addiction therapy research.
  • Neuraminidase Inhibition : Some piperidine derivatives have been investigated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. This suggests potential applications in antiviral therapies .

Comparative Biological Activity of Piperidine Derivatives

CompoundDAT Inhibition (nM)SERT Inhibition (nM)GABA Receptor Interaction
This compoundTBDTBDTBD
(+)-CPCA675900Moderate
Nipecotic AcidModerateHighHigh

Note: TBD = To Be Determined based on future studies.

Summary of Findings

The biological activity of this compound remains an area of active investigation. Preliminary data suggest that it may exhibit significant interactions with neurotransmitter systems, potentially offering therapeutic benefits in various neurological disorders.

Properties

IUPAC Name

tert-butyl 4-(methoxymethylidene)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-10-8-14(7-6-11(10)9-16-5)12(15)17-13(2,3)4/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWFYZGIHWQGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=COC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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